3-(Heptafluoroisopropoxy)propyltrimethoxysilane synthesis pathway
3-(Heptafluoroisopropoxy)propyltrimethoxysilane synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane
Introduction
3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a fluorinated organosilane with the chemical formula C₉H₁₅F₇O₄Si.[1] This compound is of significant interest in materials science due to its unique molecular structure, which combines a bulky, low-surface-energy heptafluoroisopropoxy group with a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as a powerful surface modifying agent, creating highly hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces.[2][3] The trimethoxysilyl moiety can form covalent bonds with inorganic substrates like glass, metal oxides, and silica, while the fluorinated tail orients away from the surface, creating a low-energy, non-polar interface.[2][4] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations for researchers and chemical engineers.
Core Synthesis Pathway: Platinum-Catalyzed Hydrosilylation
The most efficient and widely employed industrial method for synthesizing 3-(Heptafluoroisopropoxy)propyltrimethoxysilane is the hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of an alkene.
Reaction: Heptafluoroisopropoxy allyl ether + Trimethoxysilane → 3-(Heptafluoroisopropoxy)propyltrimethoxysilane
Causality Behind Experimental Choices
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Reaction Rationale : Hydrosilylation is a cornerstone of organosilicon chemistry, favored for its high atom economy and efficiency in forming stable silicon-carbon bonds.[5][6] The reaction is highly exothermic and requires precise control.
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Precursor Selection :
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Heptafluoroisopropoxy allyl ether : This precursor provides the essential fluorinated functional group responsible for the final product's low surface energy. The terminal allyl group (C=C) serves as the reactive site for the hydrosilylation.
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Trimethoxysilane : This reagent is the source of the reactive silicon-hydride (Si-H) group. The three methoxy groups (-OCH₃) are crucial for the product's application; they readily hydrolyze in the presence of moisture to form silanol (Si-OH) groups, which then condense with substrate surfaces to form durable siloxane bonds (Si-O-Substrate).
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Catalyst System : While the reaction can be initiated by other means, transition-metal catalysis is the most effective method. Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst (chloroplatinic acid), are industry standards due to their high activity and selectivity, which minimizes the formation of unwanted byproducts.[7][8] The catalyst facilitates the reaction by orchestrating the oxidative addition of the Si-H bond, coordination of the alkene, and subsequent reductive elimination of the final product.[7]
Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture and oxygen.
Materials and Reagents
| Reagent/Material | Formula | Purity | Supplier Example | Notes |
| Heptafluoroisopropoxy allyl ether | C₆H₅F₇O | >98% | Specialty Chemical | Precursor providing the fluoroalkyl group. |
| Trimethoxysilane | C₃H₁₀O₃Si | >98% | Gelest, Sigma-Aldrich | Hydrosilylating agent. Highly flammable and moisture-sensitive. |
| Karstedt's Catalyst | Pt₂( [(CH₂=CH)SiMe₂]₂O )₃ | ~2% Pt in xylene | Gelest, Sigma-Aldrich | Highly active catalyst. Use in ppm quantities. |
| Toluene, anhydrous | C₇H₈ | >99.8% | Standard Supplier | Reaction solvent. |
| Sodium Bicarbonate Solution, saturated | NaHCO₃ | - | - | Used for washing/neutralizing the crude product. |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | Drying agent. |
Equipment Setup
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500 mL three-neck round-bottom flask
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Magnetic stirrer and heating mantle with temperature control
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Reflux condenser connected to a nitrogen/argon inlet and bubbler
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100 mL pressure-equalizing dropping funnel
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Thermometer
Step-by-Step Procedure
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Reactor Preparation : Assemble and flame-dry the glassware. Allow it to cool to room temperature under a slow stream of inert gas.
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Initial Charge : Charge the reaction flask with heptafluoroisopropoxy allyl ether (e.g., 0.5 mol) and anhydrous toluene (150 mL). Begin stirring.
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Catalyst Addition : Using a syringe, add Karstedt's catalyst (e.g., 10-20 ppm relative to the silane) to the stirred solution.
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Heating : Heat the mixture to the reaction temperature, typically between 60-80 °C.
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Trimethoxysilane Addition : Fill the dropping funnel with trimethoxysilane (e.g., 0.55 mol, a slight excess). Add the trimethoxysilane dropwise to the reaction flask over a period of 1-2 hours. Caution : The reaction is exothermic; maintain the internal temperature below 90 °C by controlling the addition rate and, if necessary, using external cooling.
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Reaction and Monitoring : After the addition is complete, maintain the reaction mixture at 80 °C for an additional 2-4 hours. The reaction progress can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic Si-H stretching peak around 2150 cm⁻¹.
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Cooling and Quenching : Once the reaction is complete, cool the flask to room temperature.
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Work-up : Transfer the cooled reaction mixture to a separatory funnel. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification : Filter off the drying agent. Remove the toluene solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 3-(Heptafluoroisopropoxy)propyltrimethoxysilane as a clear, colorless to straw-colored liquid.[2]
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane.
Safety and Handling
Ensuring laboratory safety is paramount when performing this synthesis.
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Chemical Hazards :
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Trimethoxysilane : Is a flammable liquid. Handle away from ignition sources.
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3-(Heptafluoroisopropoxy)propyltrimethoxysilane : Causes serious eye irritation.[9] Upon contact with water or moisture, it hydrolyzes to produce methanol.[9] Methanol is toxic and can cause blindness and death if ingested.[9]
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Catalyst : Platinum catalysts are handled in small quantities but should be treated as toxic.
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Trichlorosilane Analog : The related compound, 3-(heptafluoroisopropoxy)propyltrichlorosilane, is highly corrosive and reacts violently with water to release HCl gas.[10] While not used in this specific synthesis, it highlights the general reactivity of related silanes.
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Engineering Controls :
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Personal Protective Equipment (PPE) :
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR can be used to confirm the molecular structure and the successful formation of the C-Si bond.
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Fourier-Transform Infrared (FTIR) Spectroscopy : Confirms the absence of the Si-H peak (~2150 cm⁻¹) and the C=C peak (~1640 cm⁻¹) from the starting materials, and the presence of characteristic C-F, Si-O-C, and C-H vibrations.
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Gas Chromatography-Mass Spectrometry (GC-MS) : Determines the purity of the distilled product and confirms its molecular weight.
Conclusion
The synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane via platinum-catalyzed hydrosilylation is a robust and scalable method for producing this high-performance fluorosilane. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and unwavering adherence to safety procedures are essential for success. The resulting compound is a key building block in advanced materials, enabling the development of durable, low-energy surfaces for a wide range of scientific and industrial applications.
References
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Gelest, Inc. Safety Data Sheet for 3-(HEPTAFLUOROISOPROPOXY)PROPYLTRIMETHOXYSILANE. [Link]
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PubChem. 3-(Heptafluoroisopropoxy)propyltrimethoxysilane. [Link]
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Gelest, Inc. Hydrophobicity-Hydrophilicity and Silane Surface Modification Brochure. [Link]
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Gelest, Inc. Safety Data Sheet for (3-HEPTAFLUOROISOPROPOXY)PROPYLTRICHLOROSILANE. [Link]
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Gelest, Inc. n-PROPYLTRIMETHOXYSILANE Product Page. [Link]
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Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 4(1), 63. [Link]
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PubMed Central (PMC). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
- Google Patents. CN101121724A - Method for preparing 3-(methacryloxy)propyltrimethoxysilane.
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ResearchGate. Pt/C Catalyst for Hydrosilylation of Allyl Glycidyl Ether with Trimethoxysilane. [Link]
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ResearchGate. Hydrosilylation of allyl glycidyl ether with triethoxysilane. [Link]
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ResearchGate. Synthesis of 3-mercaptopropyltrimethoxysilane. [Link]
- Google Patents. CN105418668A - Preparation method for 3-acryloyloxy propyl trimethoxysilane.
-
ResearchGate. (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
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